![molecular formula C17H23BO4 B1403543 (E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate CAS No. 1377024-34-4](/img/structure/B1403543.png)
(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Overview
Description
“(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate” is an organic compound with the molecular formula C17H23BO4 . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound can be synthesized through two substitution reactions . The reaction mixture is cooled to room temperature, diluted with water, and extracted using ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .Chemical Reactions Analysis
The compound is a significant intermediate of 1H-indazole derivatives . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.18 . Its physical properties include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 47.4±3.0 kJ/mol, and a flash point of 97.0±27.9 °C . It also has a molar refractivity of 59.7±0.4 cm3, a polar surface area of 45 Å2, and a molar volume of 223.7±5.0 cm3 .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate group exhibits high reactivity in various transformation processes, making it a valuable component in the synthesis of complex organic molecules. It is often used to protect diols and is involved in key reactions such as asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions .
Drug Development
In pharmaceutical research, the boronic acid derivatives of this compound are utilized as enzyme inhibitors or specific ligand drugs. They play a crucial role in the development of new therapeutic agents, particularly in the treatment of tumors and microbial infections .
Biological Applications
The compound’s boronic ester bonds are widely used in biology for the construction of stimulus-responsive drug carriers. These carriers are designed to respond to microenvironmental changes such as pH, glucose, and ATP levels within the organism, enabling controlled drug release .
Diagnostic Agents
Boronic acid compounds derived from this molecule can act as fluorescent probes. They are used to identify and measure the presence of various biological and chemical agents, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Its hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in borylation reactions .
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it can be inferred that it may participate in borylation reactions .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various transformation processes, which could potentially affect multiple biochemical pathways .
Result of Action
Boronic acid derivatives are known to have a wide range of applications in pharmacy and biology, including use as enzyme inhibitors or specific ligand drugs .
Action Environment
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
properties
IUPAC Name |
ethyl (E)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-6-20-15(19)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIOIMLBPXXMNT-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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